Bienvenue dans la boutique en ligne BenchChem!

Gfsamide

Neuropeptide FaRP Sequence Motif

Gfsamide (glycyl-L-phenylalanyl-L-serinamide hydrochloride) is a synthetic tripeptide amide with the sequence H-Gly-Phe-Ser-NH2, classified under the FMRFamide-related peptide (FaRP) family. It is recognized as a neuropeptide responsible for FMRFamide immunoreactivity, first noted as a mammalian equivalent of the molluscan cardioexcitatory peptide FMRFamide.

Molecular Formula C14H21ClN4O4
Molecular Weight 344.79 g/mol
CAS No. 103527-34-0
Cat. No. B021888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGfsamide
CAS103527-34-0
SynonymsGFSamide
Gly-Phe-Ser-NH2
glycyl-phenylalanyl-serinamide
Molecular FormulaC14H21ClN4O4
Molecular Weight344.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)N)NC(=O)CN.Cl
InChIInChI=1S/C14H20N4O4.ClH/c15-7-12(20)17-10(6-9-4-2-1-3-5-9)14(22)18-11(8-19)13(16)21;/h1-5,10-11,19H,6-8,15H2,(H2,16,21)(H,17,20)(H,18,22);1H/t10-,11-;/m0./s1
InChIKeyGUEUPKMISDGZTA-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gfsamide (CAS 103527-34-0) for Neuropeptide Research: Sourcing the Gly-Phe-Ser-NH2 Motif


Gfsamide (glycyl-L-phenylalanyl-L-serinamide hydrochloride) is a synthetic tripeptide amide with the sequence H-Gly-Phe-Ser-NH2, classified under the FMRFamide-related peptide (FaRP) family [1]. It is recognized as a neuropeptide responsible for FMRFamide immunoreactivity, first noted as a mammalian equivalent of the molluscan cardioexcitatory peptide FMRFamide [1]. With a molecular weight of 344.79 g/mol and a defined stereochemistry (L,L-configuration), this compound serves as a critical research tool for investigating the structure-activity relationships governing FaRP receptor interactions and the evolutionary conservation of N-terminally extended RFamide peptides [2].

Why Gfsamide Cannot Be Replaced by Generic FMRFamide or FLRFamide Analogs in Targeted Assays


Within the FMRFamide-related peptide (FaRP) family, even single amino acid substitutions in the N-terminal sequence extending beyond the shared C-terminal RFamide motif can profoundly alter receptor subtype selectivity, signaling bias, and metabolic stability [1]. Gfsamide (Gly-Phe-Ser-NH2) lacks the canonical Arg-Phe-NH2 C-terminus, replacing it with a Ser-NH2 residue, which fundamentally shifts its pharmacological fingerprint away from prototypical RFamide peptides like FMRFamide (Phe-Met-Arg-Phe-NH2) or FLRFamide (Phe-Leu-Arg-Phe-NH2) [2]. Generic substitution therefore jeopardizes experimental reproducibility, as each FaRP engages a distinct ensemble of receptors, ion channels, and degrading proteases, making precise sequence-defined compounds like Gfsamide non-interchangeable for scientific selection [3].

Quantitative Comparative Evidence for Gfsamide (Gly-Phe-Ser-NH2) vs. Closest FaRP Analogs


C-Terminal Sequence Divergence: Gfsamide (Ser-NH2) vs. FMRFamide (Arg-Phe-NH2)

Gfsamide carries a unique C-terminal Ser-NH2, in contrast to the conserved Arg-Phe-NH2 (RFamide) motif of FMRFamide and FLRFamide [1]. This fundamental structural divergence places Gfsamide outside the classical RFamide receptor recognition paradigm. FMRFamide activates the amiloride-sensitive sodium channel (FaNaCh) with an EC50 of 1.8 µM, while FLRFamide is 6.5-fold less potent (EC50 11.7 µM) [2]. The complete absence of the C-terminal Arg-Phe-NH2 in Gfsamide predicts a total loss of activity at this defined FaNaCh target, underscoring its non-interchangeability [1].

Neuropeptide FaRP Sequence Motif Receptor Selectivity

N-Terminal Physicochemical Profile: Gfsamide Hydropathy vs. FMRFamide/FLRFamide

The N-terminal Gly-Phe-Ser motif of Gfsamide confers distinct hydrophilicity compared to the hydrophobic N-terminal Phe in both FMRFamide and FLRFamide. The topological polar surface area (TPSA) of Gfsamide is 148 Ų, with 6 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. In contrast, the FMRFamide sequence (H-Phe-Met-Arg-Phe-NH2) yields a lower TPSA (~107 Ų) and a higher clogP, reflecting its greater hydrophobicity [2]. This differential directly impacts reversed-phase HPLC retention, solubility in aqueous assay buffers, and passive membrane permeability, each critical for consistent laboratory handling.

Physicochemical Property HPLC Retention Peptide Solubility Method Development

Immunoreactivity Selectivity: Gfsamide-Directed Antibody vs. Pan-FMRFamide Sera

Gfsamide was originally characterized as a peptide responsible for FMRFamide immunoreactivity (FMRFa-IR), implying it is endogenously recognized by polyclonal anti-FMRFamide sera [1]. However, commercial anti-FMRFamide antibodies predominantly target the C-terminal RFamide epitope (-Arg-Phe-NH2), yielding broad cross-reactivity across hundreds of FaRPs [2]. An antibody raised specifically against the Gly-Phe-Ser-NH2 sequence would, in theory, exhibit a far narrower recognition profile, potentially discriminating Gfsamide-like peptides from classical RFamides. Quantitative cross-reactivity data for Gfsamide remains absent in the literature, but the source publication confirms its positive FMRFa-IR status [1].

Immunohistochemistry Cross-Reactivity Antibody Specificity FMRFamide-like Immunoreactivity

Metabolic Stability Implication: N-terminal Gly-Phe Motif and Aminopeptidase Resistance

Peptides with an N-terminal Gly residue, such as Gfsamide, are predicted to exhibit slower degradation by leucine aminopeptidase compared to peptides with larger N-terminal hydrophobic residues. FMRFamide (N-terminal Phe) and FLRFamide (N-terminal Phe) are substrates for aminopeptidase M, which rapidly cleaves the Phe residue, contributing to short in vivo half-lives measured in minutes [1]. While no direct stability comparison between Gfsamide and Phe-terminal FaRPs has been published, class-level SAR studies on Gly vs. Phe N-terminal dipeptides indicate a 2- to 5-fold extension in simulated plasma half-life for Gly-containing peptides [2]. This suggests Gfsamide may offer enhanced bench-top and in vitro stability.

Peptide Stability Aminopeptidase Half-Life Bioassay

Procurement-Driven Application Scenarios for Gfsamide (Gly-Phe-Ser-NH2)


De-orphanization of Non-RFamide Peptide Receptors in Invertebrate Model Systems

Gfsamide can serve as a stringent negative control probe in de-orphanization campaigns for FMRFamide-gated sodium channels (FaNaCh) and other RFamide receptors. When a newly identified receptor is screened against 50–100 peptide candidates, its failure to activate the receptor (in contrast to the agonist activity of FMRFamide, EC50 1.8 µM [1]) helps confirm an absolute requirement for the C-terminal Arg-Phe-NH2 pharmacophore. This design is directly supported by the evidence of sequence divergence detailed in Section 3, Evidence Item 1.

Fine-Specificity Calibrator for Anti-FMRFamide Antibody Characterization Panels

Commercial anti-FMRFamide polyclonal antibodies are prone to batch-to-batch variation in cross-reactivity to non-RFamide peptides. Gfsamide, as a FMRFa-IR positive peptide lacking the canonical RFamide epitope [1], can be included as a specificity calibrator in quantitative ELISA and immunohistochemistry (IHC) titrations. This directly extends the evidence on immunoreactivity selectivity from Section 3, Evidence Item 3, enabling laboratories to select antibody lots with defined cross-reactivity profiles.

Internal Standard for Optimizing Aqueous Neuropeptide Extraction and LC-MS Protocols

The computed high topological polar surface area (TPSA = 148 Ų) and hydrogen bond donor count (HBD = 6) of Gfsamide [1] predict substantially higher aqueous solubility than classic FaRPs like FMRFamide (TPSA ~107 Ų). Analytical chemists developing LC-MS/MS methods for FaRP quantification from neural tissue extracts can spike Gfsamide as an early-eluting internal standard, verifying extraction efficiency at the hydrophilic end of the peptide panel. The rationale stems from the physicochemical evidence in Section 3, Evidence Item 2.

Stability Probe in Neuropeptide Half-Life Comparative Studies

The predicted N-terminal Gly-driven aminopeptidase resistance classifies Gfsamide as a candidate for comparative half-life studies against Phe-terminal FaRPs (FMRFamide, FLRFamide) in tissue homogenate or plasma stability assays [1]. Demonstrating a slower degradation profile (estimated 2- to 5-fold half-life extension) positions Gfsamide as a preferred backbone for designing longer-acting peptidomimetics when amino-terminal protection is not feasible, grounded in the class-level stability inference from Section 3, Evidence Item 4.

Quote Request

Request a Quote for Gfsamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.